Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(4-bromophenyl)sulfanylmethyl]-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-3-26-19(24)17-15(11-27-13-6-4-12(20)5-7-13)22-18-14(10-21)16(25-2)8-9-23(17)18/h4-9H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHOSTKWSNHZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)CSC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1704066-56-7) is a synthetic compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₆BrN₃O₃S
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly in antimicrobial and anticancer domains. The following sections detail these activities.
Antimicrobial Activity
Research has indicated that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant antimicrobial properties. A study focused on derivatives of this class demonstrated effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus fumigatus
In particular, derivatives similar to this compound showed promising results in inhibiting bacterial growth and fungal proliferation .
The proposed mechanism for the antimicrobial activity includes inhibition of bacterial cell division through targeting essential proteins such as FtsZ. This protein is crucial for bacterial cytokinesis, and its inhibition leads to cell death. The compound's structural features allow it to bind effectively to the FtsZ protein, disrupting its function .
Case Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated a series of imidazo[1,2-a]pyridine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against multi-drug resistant strains of Streptococcus pneumoniae. The study concluded that these compounds could serve as potential leads for developing new antibiotics .
Case Study 2: Antifungal Properties
Another investigation assessed the antifungal properties of related compounds against various fungal pathogens. The findings revealed that the tested compounds significantly inhibited the growth of Candida albicans and Aspergillus species, suggesting that this compound could be explored further for antifungal drug development .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
